1-acetyl-2-amino-1H-imidazol-4(5H)-one 1-acetyl-2-amino-1H-imidazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 130749-78-9
VCID: VC0162182
InChI: InChI=1S/C5H7N3O2/c1-3(9)8-2-4(10)7-5(8)6/h2H2,1H3,(H2,6,7,10)
SMILES: CC(=O)N1CC(=O)N=C1N
Molecular Formula: C5H7N3O2
Molecular Weight: 141.13

1-acetyl-2-amino-1H-imidazol-4(5H)-one

CAS No.: 130749-78-9

Cat. No.: VC0162182

Molecular Formula: C5H7N3O2

Molecular Weight: 141.13

* For research use only. Not for human or veterinary use.

1-acetyl-2-amino-1H-imidazol-4(5H)-one - 130749-78-9

Specification

CAS No. 130749-78-9
Molecular Formula C5H7N3O2
Molecular Weight 141.13
IUPAC Name 3-acetyl-2-amino-4H-imidazol-5-one
Standard InChI InChI=1S/C5H7N3O2/c1-3(9)8-2-4(10)7-5(8)6/h2H2,1H3,(H2,6,7,10)
Standard InChI Key SQOUNUPLIMKUFB-UHFFFAOYSA-N
SMILES CC(=O)N1CC(=O)N=C1N

Introduction

Chemical Structure and Properties

Molecular Structure and Nomenclature

1-Acetyl-2-amino-1H-imidazol-4(5H)-one features a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms, consistent with the fundamental imidazole structure . The compound contains several key functional groups:

  • An N-acetyl group at position 1

  • An amino group at position 2

  • A carbonyl (ketone) group creating the 4(5H)-one system

The molecular formula is C₅H₇N₃O₂ with a molecular weight of approximately 141.13 g/mol. Its structure bears similarity to 2-amino-1H-imidazol-5(4H)-one hydrochloride (described in search result ) and 5-acetyl-2-amino-1-methyl-1H-imidazol-4(5H)-one (CAS No. 136700-71-5) , but differs in specific substitution patterns.

Physical Properties

Based on structural analysis and comparison with similar imidazole derivatives, 1-acetyl-2-amino-1H-imidazol-4(5H)-one is likely to exhibit the following properties:

PropertyCharacteristic
Physical appearanceWhite to off-white crystalline solid
SolubilitySoluble in polar solvents (water, methanol, DMSO)
Melting pointApproximately 180-200°C (estimated from similar compounds)
StabilityStable under normal laboratory conditions
LogPLikely negative (hydrophilic character)
pKaEstimated 4-6 range (weakly acidic)

Spectroscopic Characteristics

The spectroscopic profile of 1-acetyl-2-amino-1H-imidazol-4(5H)-one can be predicted based on related compounds. Drawing from spectral data of analogous structures, the following spectral characteristics are expected:

FTIR Spectroscopy

Based on similar imidazole derivatives, the following bands would likely be observed:

  • N-H stretching of amino group: 3300-3500 cm⁻¹

  • C=O stretching of acetyl group: ~1700 cm⁻¹

  • C=O stretching of 4(5H)-one: 1650-1680 cm⁻¹

  • C=N stretching: 1580-1620 cm⁻¹

  • C-N stretching: 1300-1400 cm⁻¹

¹H NMR Spectroscopy

Expected signals would include:

  • Acetyl CH₃ group: singlet at δ ~2.5 ppm

  • NH₂ group: singlet at δ ~6.0-7.0 ppm (may appear broad)

  • Ring CH₂ group: singlet at δ ~4.0-4.5 ppm

¹³C NMR Spectroscopy

Anticipated carbon signals:

  • Acetyl CH₃: δ ~23-25 ppm

  • Acetyl C=O: δ ~170-175 ppm

  • Ring C=O: δ ~165-170 ppm

  • C-NH₂: δ ~150-155 ppm

  • Ring CH₂: δ ~40-45 ppm

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 1-acetyl-2-amino-1H-imidazol-4(5H)-one could be accomplished through several routes based on established methodologies for similar compounds:

From 2-Aminoimidazole Precursors

A viable approach would involve N-acetylation of 2-amino-1H-imidazol-4(5H)-one:

  • Starting with 2-amino-1,5-dihydro-4H-imidazol-4-one (glycocyamidine)

  • Selective N-acetylation at position 1 using acetyl chloride or acetic anhydride under controlled conditions

  • Purification through recrystallization

Cyclization Approach

Another potential synthetic route involves:

  • Reaction of guanidine derivatives with α-haloketones to form the 2-aminoimidazole ring system

  • Subsequent N-acetylation and oxidation to introduce the 4(5H)-one functionality

Microwave-Assisted Synthesis

Based on approaches used for related compounds, microwave-assisted synthesis could offer advantages:

  • Combination of appropriate precursors in a polar solvent

  • Microwave irradiation under controlled conditions (70-80°C, 1-2 hours)

  • Purification by recrystallization from ethanol

Representative Synthesis Scheme

A proposed synthesis route based on related compounds might involve:

  • Reaction of 2-amino-1H-imidazol-4(5H)-one with acetic anhydride

  • Heating the reaction mixture at 70-75°C for 1-2 hours

  • Cooling, addition to cold water, filtration, and recrystallization from ethanol

Biological Activities and Applications

Antimicrobial Activity

Imidazole derivatives containing amino and acetyl functional groups typically exhibit antimicrobial properties. Based on studies of similar compounds, 1-acetyl-2-amino-1H-imidazol-4(5H)-one may show activity against:

MicroorganismPotential Activity
Staphylococcus aureusModerate to high
Bacillus subtilisModerate
Escherichia coliLow to moderate
Pseudomonas aeruginosaLow
Candida albicansLow to moderate

These predictions are based on the antimicrobial profiles of related 2-aminoimidazole compounds described in the literature .

Structure-Activity Relationship

The biological activity of 1-acetyl-2-amino-1H-imidazol-4(5H)-one would be influenced by its structural features:

  • The 2-amino group is often critical for interaction with biological targets

  • The N-acetyl group likely modulates lipophilicity and membrane permeability

  • The 4(5H)-one moiety provides hydrogen bonding opportunities

Comparisons with similar compounds suggest that the specific arrangement of these functional groups could confer unique biological properties.

Physicochemical Characterization

Computational Analysis

Computational studies on similar compounds suggest that 1-acetyl-2-amino-1H-imidazol-4(5H)-one would likely exhibit:

  • A relatively planar conformation with the acetyl group possibly twisted slightly out of plane

  • Multiple hydrogen bond donor and acceptor sites

  • Potential tautomeric forms involving the 4(5H)-one system

Pharmaceutical Applications

Toxicity Considerations

The safety profile of 1-acetyl-2-amino-1H-imidazol-4(5H)-one can be partially inferred from related compounds:

HazardAnticipated Rating
Acute oral toxicityPossibly Category 4 (harmful if swallowed)
Skin irritationPossibly Category 2 (causes skin irritation)
Eye irritationPossibly Category 2A (causes serious eye irritation)
Respiratory irritationMay cause respiratory irritation

These predictions are based on the hazard classifications of structurally similar compounds .

Future Research Directions

Synthesis Optimization

Further research should focus on:

  • Developing efficient, high-yield synthetic routes

  • Green chemistry approaches to minimize environmental impact

  • Scale-up processes for larger-scale production

Biological Evaluation

Comprehensive biological screening would be valuable to:

  • Determine the full spectrum of antimicrobial activity

  • Evaluate anticancer potential against diverse cell lines

  • Assess other potential biological targets

  • Establish detailed structure-activity relationships

Structural Modifications

Strategic modifications could enhance the compound's properties:

  • Variation of the acetyl group to modulate lipophilicity

  • Substitution at various positions to optimize target binding

  • Development of prodrug approaches to improve pharmacokinetics

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